Ethinylmagnesiumbromid

Übersicht

Beschreibung

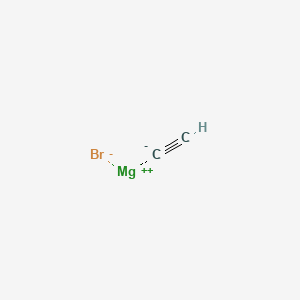

Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent with the chemical formula HC≡CMgBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable tool in the synthesis of various polymers and unsaturated phosphonites .

Wissenschaftliche Forschungsanwendungen

Ethynylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including polymers and unsaturated phosphonites.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Ethynylmagnesium Bromide is a Grignard reagent, a class of organometallic compounds that are commonly used in organic synthesis . The primary targets of Ethynylmagnesium Bromide are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

Ethynylmagnesium Bromide, as a Grignard reagent, interacts with its targets by serving as a carbanion equivalent . This means it can donate electrons and form new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The action of Ethynylmagnesium Bromide affects several biochemical pathways. For instance, it is used in the grafting of aliphatic polymers , the synthesis of anthracene-containing species , and the preparation of the alkyne component in an enyne cross-metathesis leading to conjugated dienes . These processes involve complex biochemical pathways that result in the formation of new organic compounds.

Pharmacokinetics

It’s important to note that as a highly reactive compound, ethynylmagnesium bromide is typically used in controlled environments, such as flow microreactors , to ensure safety and efficacy.

Result of Action

The molecular and cellular effects of Ethynylmagnesium Bromide’s action are diverse, given its role in the synthesis of various organic compounds. For example, it can contribute to the formation of polymers and unsaturated phosphonites , or be used in the ethynylation of chiral α-dibenzylamino aldehydes .

Action Environment

The action, efficacy, and stability of Ethynylmagnesium Bromide are influenced by several environmental factors. For instance, its reactivity increases with an increase in the difference in electronegativity between the metal (magnesium) and carbon . Additionally, reactions involving Ethynylmagnesium Bromide are often extremely fast and highly exothermic, making the reactions difficult or even impossible to control in conventional batch reactors . Therefore, the use of flow microreactors is preferred for performing the preparation and use of such highly reactive organometallic species in a controlled way .

Biochemische Analyse

Biochemical Properties

Ethynylmagnesium Bromide is a highly reactive species, which makes it a valuable tool in biochemical reactions . It is often used in the synthesis of polymers and unsaturated phosphonites

Cellular Effects

As a Grignard reagent, it is known to be highly reactive, which suggests that it could potentially interact with a variety of cellular components and processes

Molecular Mechanism

The molecular mechanism of Ethynylmagnesium Bromide is largely based on its reactivity. As a Grignard reagent, it can act as a nucleophile, forming new carbon-carbon bonds in organic synthesis This suggests that it could potentially interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethynylmagnesium bromide is typically prepared by the reaction of acetylene with an alkylmagnesium bromide. The process involves the following steps:

- A solution of ethylmagnesium bromide is prepared by reacting magnesium turnings with ethyl bromide in an anhydrous solvent such as tetrahydrofuran.

- Acetylene gas is then introduced into the solution of ethylmagnesium bromide, resulting in the formation of ethynylmagnesium bromide .

Industrial Production Methods: In industrial settings, the preparation of ethynylmagnesium bromide is carried out in a controlled environment to manage the highly exothermic nature of the reaction. Flow microreactors are often used to ensure precise control over reaction conditions, enhancing safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Ethynylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

Solvents: Anhydrous solvents like tetrahydrofuran are typically used.

Temperature: Reactions are often carried out at low temperatures to control the exothermic nature of the reactions.

Major Products:

Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

Alkynes: Resulting from substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Ethynylmagnesium chloride: Similar in reactivity but uses chloride instead of bromide.

Phenylethynylmagnesium bromide: Contains a phenyl group, offering different reactivity and applications.

Vinylmagnesium bromide: Contains a vinyl group, used in different synthetic pathways.

Uniqueness: Ethynylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis .

Eigenschaften

IUPAC Name |

magnesium;ethyne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROBJRRFCPYLIT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399009 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4301-14-8 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Ethynylmagnesium Bromide?

A1: Ethynylmagnesium Bromide acts as a nucleophile. The carbon atom bonded to magnesium carries a partial negative charge, allowing it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the common applications of Ethynylmagnesium Bromide in organic synthesis?

A2: Ethynylmagnesium Bromide finds extensive use in synthesizing various compounds, including:

- C-Nucleosides: These molecules are crucial in medicinal chemistry and often involve attaching sugar moieties to heterocyclic rings. [, , , , , , ]

- Natural Product Intermediates: Ethynylmagnesium Bromide helps build complex structures found in natural products like ginkgolide B and sarain A. [, ]

- Fluorescent Pyrazoles: These compounds are valuable in materials science, and ethynylmagnesium bromide facilitates their synthesis through multi-component reactions. []

- Anthracyclines: These molecules possess anti-cancer properties, and ethynylmagnesium bromide contributes to constructing their tetracyclic carbon skeleton. []

Q3: Can you provide an example of Ethynylmagnesium Bromide's role in synthesizing C-nucleosides?

A3: In the synthesis of 3-(β-D-xylofuranosyl)pyrazole, ethynylmagnesium bromide reacts with 2,3,4-tri-O-benzyl-D-xylopyranose to form a key D-ido-diol intermediate. This intermediate then undergoes a series of transformations, ultimately leading to the desired C-nucleoside. []

Q4: Does Ethynylmagnesium Bromide exhibit stereoselectivity in its reactions?

A4: Yes, the stereoselectivity of reactions with Ethynylmagnesium Bromide can vary depending on the substrates and reaction conditions. For instance, reactions with erythrulose derivatives typically yield a specific stereoisomer. Still, by modifying conditions or using catalysts like Titanium(IV) isopropoxide (Ti(OiPr)₄), the stereochemical outcome can be reversed, achieving high levels of control. []

Q5: Are there ways to influence the regioselectivity of Ethynylmagnesium Bromide additions?

A5: Research suggests that reaction conditions and the nature of the substrates play crucial roles. For example, in reactions with α,β-O-isopropylidene-erythrulose derivatives, altering reaction parameters or employing Ti(OiPr)₄ as a catalyst can switch the major product from one stereoisomer to another. []

Q6: What precautions are necessary when handling Ethynylmagnesium Bromide?

A6: Ethynylmagnesium Bromide is a reactive compound and should be handled with care under inert conditions, typically using nitrogen or argon atmospheres, to prevent unwanted reactions with moisture and air.

Q7: Is spectroscopic data available for Ethynylmagnesium Bromide and its derivatives?

A7: Yes, various spectroscopic techniques are employed to characterize Ethynylmagnesium Bromide and the compounds derived from reactions where it is used. These techniques include:

- Nuclear Magnetic Resonance (NMR): This technique, particularly ¹H NMR, ¹³C NMR, and ²⁹Si NMR, is invaluable for determining the structure and purity of synthesized compounds. [, , , , ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in molecules, particularly the characteristic peaks associated with C≡C and other relevant functional groups present in Ethynylmagnesium Bromide derivatives. [, , ]

Q8: What safety precautions should be taken when working with Ethynylmagnesium Bromide?

A8: Ethynylmagnesium Bromide is a reactive organometallic reagent and should be handled with caution:

Q9: How has the use of Ethynylmagnesium Bromide in organic synthesis evolved?

A9: The use of Grignard reagents, including Ethynylmagnesium Bromide, has been a cornerstone of organic synthesis for over a century. While initially, these reagents were primarily employed for simple additions to carbonyl compounds, their applications have expanded significantly.

Q10: What are potential future directions for research involving Ethynylmagnesium Bromide?

A10:

Catalysis: Exploring the use of Ethynylmagnesium Bromide in conjunction with transition metal catalysts to enable milder reaction conditions and greater selectivity. [, ] * New Reactions: Investigating novel transformations and reaction partners for Ethynylmagnesium Bromide to expand its synthetic utility further.* Flow Chemistry:* Adapting reactions involving Ethynylmagnesium Bromide to flow chemistry setups for enhanced safety and scalability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.